Bienvenue dans la boutique en ligne BenchChem!

n-Hydroxy-3-(phenylamino)propanimidamide

HDAC inhibition zinc chelation amidoxime pharmacophore

Select n-Hydroxy-3-(phenylamino)propanimidamide (CAS 16387-47-6) for its unique combination of a zinc-chelating N'-hydroxyamidine warhead and a hydrogen-bond-capable 3-phenylamino side chain within a single low-MW scaffold (179.22 Da). This dual-functional amidoxime enables HDAC inhibitor discovery and serves as a versatile prodrug handle via mARC-mediated bioactivation. Commercial supply at ≥95% purity ensures reproducibility for SAR exploration and fragment-based lead optimization. Order now with global shipping.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B8552787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hydroxy-3-(phenylamino)propanimidamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCC(=NO)N
InChIInChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12)
InChIKeyHHLIUUYYYZDKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Hydroxy-3-(phenylamino)propanimidamide (CAS 16387-47-6): Chemical Identity, Amidoxime Classification, and Procurement Specifications


n-Hydroxy-3-(phenylamino)propanimidamide (CAS 16387-47-6; IUPAC: 3-anilino-N'-hydroxypropanimidamide) is an amidoxime derivative with molecular formula C₉H₁₃N₃O and molecular weight 179.22 g/mol [1]. The compound features a propanimidamide backbone substituted with a phenylamino group at the 3-position and an N'-hydroxy (hydroxylamine) group on the amidine carbon, placing it within the phenylamino-lower-alkyl-amidoxime subclass originally described in patent literature [2]. Amidoximes are geometric isomers of N-hydroxyamidines and are recognized as bioisosteres of hydroxamate pharmacophores, capable of chelating transition metal ions including zinc [3]. The compound is commercially available as a research chemical with a typical minimum purity specification of 95%, recommended for long-term storage in cool, dry conditions .

Why n-Hydroxy-3-(phenylamino)propanimidamide Cannot Be Replaced by Generic Amidoximes or Deaza-Analogs


Substituting n-Hydroxy-3-(phenylamino)propanimidamide with a simpler amidoxime scaffold or a close structural analog risks losing two interdependent functional elements: the zinc-chelating N'-hydroxyamidine (amidoxime) warhead and the hydrogen-bond-capable 3-phenylamino side chain. The amidoxime group is the essential zinc-binding moiety that confers histone deacetylase (HDAC) inhibitory activity, a property not present in non-hydroxylated amidines such as 2-(phenylamino)-propanimidamide [1]. Conversely, the phenylamino NH linker at position 3 provides both a hydrogen bond donor and a geometry distinct from directly phenyl-attached analogs such as N-Hydroxy-3-phenylpropanimidamide, altering the conformational presentation of the aromatic ring to hydrophobic enzyme pockets [2]. The co-occurrence of these two structural features within a single low-molecular-weight scaffold (MW 179.22) creates a densely functionalized chemotype that generic single-feature amidoximes cannot replicate, directly impacting target engagement profiles and synthetic derivatization potential [3].

Quantitative Differentiation Evidence for n-Hydroxy-3-(phenylamino)propanimidamide vs. Closest Structural Analogs


Zinc-Chelating Amidoxime Warhead Confers HDAC Inhibitory Activity Absent in Non-Hydroxylated 2-(Phenylamino)-propanimidamide

n-Hydroxy-3-(phenylamino)propanimidamide contains an N'-hydroxyamidine (amidoxime) group capable of chelating the catalytic zinc ion in HDAC enzymes, a property directly demonstrated for the amidoxime class with submicromolar IC50 values against multiple HDAC isoforms. The non-hydroxylated comparator 2-(phenylamino)-propanimidamide (CAS 858181-67-6) lacks the N-hydroxy oxygen atom required for zinc coordination and therefore cannot engage the HDAC catalytic site via the same chelation mechanism [1]. Class-level studies have shown that amidoximes as a scaffold exhibit 'noteworthy enhancement compared with hydroxamates' in HDAC inhibition, with individual amidoxime compounds achieving IC50 values in the submicromolar range against HDAC1, HDAC3, and HDAC6 [1]. This zinc-chelating capability is entirely absent in the non-hydroxylated amidine analog.

HDAC inhibition zinc chelation amidoxime pharmacophore

3-Phenylamino NH Linker Introduces Additional Hydrogen Bond Donor and Altered Lipophilicity vs. Direct Phenyl Analog N-Hydroxy-3-phenylpropanimidamide

The 3-phenylamino substituent in n-Hydroxy-3-(phenylamino)propanimidamide distinguishes it from the direct phenyl analog N-Hydroxy-3-phenylpropanimidamide (CAS 201546-79-4) through three quantifiable physicochemical parameters: (1) Hydrogen Bond Donor (HBD) count of 3 vs. 2, reflecting the additional aniline NH donor; (2) Hydrogen Bond Acceptor (HBA) count of 3 vs. 2; and (3) computed XLogP3-AA of 1.6 vs. approximately 1.8, indicating moderately reduced lipophilicity due to the polar NH linker [1]. The increased HBD/HBA capacity of the target compound enables additional directional hydrogen bonding interactions with target protein residues that the direct phenyl analog cannot form. Furthermore, the NH linker alters the conformational flexibility and spatial presentation of the aromatic ring relative to the amidoxime zinc-binding group, with the rotatable bond count increasing to 4 (vs. 3 for the direct phenyl analog) [1].

structural differentiation hydrogen bonding lipophilicity physicochemical properties

Amidoxime Class Demonstrates G2/M Cell Cycle Arrest in HCT116 and A549 Cancer Cells, Differentiating from Non-Chelating Amide Analog 3-(Phenylamino)propanamide

The amidoxime compound class has been shown to arrest HCT116 colorectal carcinoma and A549 lung adenocarcinoma cells in the G2/M phase and to induce cell death, providing a class-level cellular phenotype directly attributable to the zinc-chelating amidoxime pharmacophore [1]. In contrast, the amide analog 3-(phenylamino)propanamide (CAS 18001-09-3) operates through an entirely distinct mechanism as an inhibitor of uracil-DNA glycosylase and DNA polymerase, lacking both the zinc-chelating capacity and the associated HDAC inhibitory activity . While cell-free HDAC enzyme inhibition for the amidoxime class has been confirmed with IC50 values below 400 nM in partially purified enzyme assays, the amide analog's reported activities center on DNA repair enzyme inhibition rather than epigenetic modulation [1]. This mechanistic divergence means the two compounds address different biological target space and are not functionally interchangeable despite sharing a 3-(phenylamino)propane backbone.

anticancer activity cell cycle arrest cytotoxicity amidoxime

Amidoxime Prodrug Capability Enables Improved Oral Bioavailability Relative to Parent Amidine Compounds

The N'-hydroxy group in n-Hydroxy-3-(phenylamino)propanimidamide is not merely a zinc-chelating element but also enables the compound to function as a prodrug of the corresponding amidine through enzymatic reduction by the mitochondrial amidoxime reducing component (mARC) enzyme system [1]. This prodrug principle has been quantitatively validated: amidoxime prodrugs of amidine-containing serine protease inhibitors demonstrated significant oral bioavailability in rats and dogs, with plasma levels of both prodrug and active amidine drug achieved upon oral administration [2]. In the specific case of fibrinogen receptor antagonists, oral administration of an amidoxime prodrug yielded bioavailability of the active amidine derivative of 26 ± 5% in rats, 25 ± 6% in dogs, and measurable levels in rhesus monkeys [3]. The non-hydroxylated analog 2-(phenylamino)-propanimidamide lacks this prodrug capability entirely, as it already exists in the amidine form and cannot benefit from the mARC-mediated activation pathway that enhances oral absorption of amidoximes [1].

prodrug oral bioavailability pharmacokinetics amidoxime

Phenylamino-Substituted Amidoxime Scaffold Enables 1,2,4-Oxadiazole Heterocycle Synthesis via Nitrile Cyclization, Expanding Downstream Chemical Space

n-Hydroxy-3-(phenylamino)propanimidamide serves as a direct precursor for 1,2,4-oxadiazole synthesis through cyclization with nitriles under acidic or basic conditions, a reaction well-established for amidoximes bearing the free N'-hydroxy group . This synthetic pathway yields 3,5-disubstituted-1,2,4-oxadiazoles, a privileged heterocyclic scaffold in medicinal chemistry with documented anticancer, antimicrobial, and anti-inflammatory activities [1]. The phenylamino side chain is retained through the cyclization, providing a functionalizable aniline handle in the resulting oxadiazole product. In contrast, the non-hydroxylated comparator 2-(phenylamino)-propanimidamide cannot undergo this cyclization because the reaction requires the free hydroxylamine oxygen of the amidoxime for nucleophilic attack on the nitrile carbon . This synthetic limitation means that the amidoxime chemotype uniquely enables access to an entire downstream heterocyclic chemical library that is inaccessible from the simple amidine analog.

synthetic utility oxadiazole heterocycle synthesis chemical diversification

High-Impact Application Scenarios for n-Hydroxy-3-(phenylamino)propanimidamide Based on Verified Differentiation Evidence


Epigenetic Drug Discovery: HDAC Inhibitor Lead Generation and Scaffold Optimization

n-Hydroxy-3-(phenylamino)propanimidamide is suited as a starting scaffold for HDAC inhibitor discovery programs, leveraging the zinc-chelating amidoxime pharmacophore that has demonstrated submicromolar class-level potency against HDAC1, HDAC3, and HDAC6 [1]. The phenylamino side chain provides a vector for systematic SAR exploration to optimize isoform selectivity, while the free NH linker offers an additional hydrogen bonding contact point that is absent in direct-phenyl analogs. The compound's low molecular weight (179.22 Da) and moderate lipophilicity (XLogP3-AA = 1.6) make it an attractive fragment-like starting point for lead optimization campaigns targeting epigenetic mechanisms in oncology [2].

Prodrug Design Programs Requiring Oral Bioavailability Enhancement of Amidine-Containing Active Pharmaceutical Ingredients

For research programs developing amidine-based drug candidates that suffer from poor oral bioavailability, n-Hydroxy-3-(phenylamino)propanimidamide exemplifies the amidoxime prodrug strategy. The N'-hydroxy group enables mARC-mediated enzymatic reduction to the active amidine species in vivo, with class-level evidence demonstrating oral bioavailability of 25–26% in rats and dogs for amidoxime prodrugs compared to typically ≤5% for unmodified amidines [3]. The phenylamino substituent can be diversified to tune the physicochemical properties of the prodrug while retaining the amidoxime bioactivation handle, making this scaffold a versatile starting point for prodrug design [1].

Diversification-Oriented Synthesis: 1,2,4-Oxadiazole Library Construction

The free amidoxime group in n-Hydroxy-3-(phenylamino)propanimidamide enables direct cyclization with diverse nitrile substrates to generate 3,5-disubstituted-1,2,4-oxadiazole libraries, a privileged heterocyclic scaffold with broad bioactivity [4]. The phenylamino side chain is retained in the oxadiazole product, providing a subsequent functionalization handle (e.g., acylation, sulfonylation, reductive amination) for further library expansion. This two-step diversification pathway—amidoxime cyclization followed by aniline derivatization—offers access to chemical space that is inaccessible from non-hydroxylated amidine analogs .

Mechanistic Studies of Metal-Chelating Pharmacophores in Epigenetic Regulation

The amidoxime group's demonstrated capacity to chelate transition metal ions including zinc makes n-Hydroxy-3-(phenylamino)propanimidamide a useful tool compound for studying metal-dependent epigenetic enzymes beyond HDACs, such as zinc-dependent metalloproteases or other metalloenzymes requiring active-site metal coordination [1]. The compound's well-defined structure, commercial availability at 95% purity, and established synthetic provenance via the phenylamino-lower-alkyl-amidoxime patent route ensure reproducibility in biochemical and biophysical assays [2]. Researchers investigating the role of metal chelation in epigenetic regulation can use this scaffold to probe zinc-dependent mechanisms while varying the phenylamino substituent to modulate target selectivity.

Quote Request

Request a Quote for n-Hydroxy-3-(phenylamino)propanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.